Aspirin potassium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25817-25-8 |
|---|---|
Molecular Formula |
C9H7KO4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
potassium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
JTHVJAYASQZXKB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aspirin potassium typically involves the reaction of acetylsalicylic acid with potassium hydroxide. The reaction can be represented as follows:
C9H8O4+KOH→C9H7KO4+H2O
Starting Materials: Acetylsalicylic acid and potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature. The mixture is stirred until the acetylsalicylic acid is completely dissolved and reacts with potassium hydroxide to form potassium acetylsalicylate and water.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Bulk Mixing: Large quantities of acetylsalicylic acid and potassium hydroxide are mixed in industrial reactors.
Controlled Reaction: The reaction conditions are carefully controlled to ensure complete conversion of the reactants to the desired product.
Purification and Drying: The product is purified through filtration and drying processes to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Aspirin potassium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form salicylic acid and potassium acetate.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids can be used to hydrolyze this compound.
Esterification: Alcohols and acid catalysts (such as sulfuric acid) are used for esterification reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: Salicylic acid and potassium acetate.
Esterification: Various esters of salicylic acid.
Oxidation: Oxidized derivatives of salicylic acid.
Scientific Research Applications
Cardiovascular Health
Role in Cardiovascular Disease Prevention
Aspirin is commonly prescribed for cardiovascular disease prevention due to its antiplatelet effects. Recent studies have shown that aspirin treatment can significantly reduce mortality rates among patients with community-acquired pneumonia (CAP), particularly in elderly populations. A study indicated that patients receiving aspirin had a 28-day mortality rate of 20.46%, compared to higher rates in non-users, suggesting a protective effect against severe outcomes in this demographic .
Table 1: Mortality Rates in CAP Patients Treated with Aspirin
| Group | 28-Day Mortality Rate (%) |
|---|---|
| Aspirin Users | 20.46 |
| Non-Aspirin Users | Higher than 20.46 |
Management of Pain and Inflammation
Efficacy in Pain Relief
Aspirin potassium has been studied for its effectiveness in managing pain and inflammation, particularly in conditions such as arthritis and other inflammatory disorders. The potassium component may enhance the solubility and absorption of aspirin, leading to quicker onset of action compared to standard formulations.
Renal Implications
Case Study: Aspirin-Induced Hyperkalemia
A notable case report highlighted the potential for low-dose aspirin therapy to induce hyperkalemia (elevated serum potassium levels) in susceptible individuals. A patient with coronary artery disease experienced persistent hyperkalemia while on low-dose aspirin therapy, which resolved rapidly upon discontinuation of the medication . This underscores the need for careful monitoring of potassium levels in patients receiving this compound, especially those with pre-existing renal conditions.
Table 2: Patient Outcomes Following Discontinuation of Aspirin
| Parameter | Before Discontinuation | After Discontinuation |
|---|---|---|
| Serum Potassium (mEq/L) | Elevated | Normal |
| Blood Pressure (mmHg) | Uncontrolled | Controlled |
Pharmacokinetics and Metabolism
Aspirin is rapidly absorbed from the gastrointestinal tract, with varying absorption rates depending on the formulation. Studies have demonstrated that enteric-coated formulations exhibit delayed absorption compared to plain aspirin, which can influence therapeutic outcomes . Understanding these pharmacokinetics is crucial for optimizing dosing regimens.
Mechanism of Action
Aspirin potassium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever.
Molecular Targets and Pathways
Cyclooxygenase (COX) Enzymes: this compound irreversibly inhibits COX-1 and COX-2 enzymes.
Prostaglandin Pathway: The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain.
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid, ASA)
- Pharmacokinetics : Standard aspirin has a bioavailability of ~50–70% due to first-pass metabolism. Its absorption is pH-dependent and slower in acidic environments .
- Formulation Advantages : Aspirin potassium’s enhanced solubility may bypass these limitations, offering quicker absorption, akin to buffered or effervescent aspirin formulations .
- Safety : Both forms carry gastrointestinal (GI) toxicity risks, but potassium salts may pose additional risks in patients with renal impairment or hyperkalemia .
Sodium Salicylate
Clopidogrel
- Mechanism: A thienopyridine antiplatelet agent inhibiting P2Y12 receptors, complementary to aspirin’s COX-1 inhibition.
- Efficacy : Dual therapy (aspirin + clopidogrel) reduces stroke risk in high-risk patients but increases bleeding complications .
- Advantage of this compound : Aspirin’s rapid onset (if potassium salt enhances absorption) may be preferable in acute settings, whereas clopidogrel requires metabolic activation .
Ibuprofen and Naproxen
- COX Selectivity: Both are non-selective COX inhibitors but reversible, unlike aspirin’s irreversible action. Ibuprofen antagonizes aspirin’s antiplatelet effects when taken concomitantly .
- Potassium Formulation : this compound’s faster absorption could provide quicker pain relief compared to standard NSAIDs, though with similar GI risks .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Key Parameters of this compound and Similar Compounds
*Inferred from soluble aspirin formulations .
Q & A
Q. Table 1: Example TLC Results for this compound Synthesis
| Compound | Rf Value | Observation (UV Light) |
|---|---|---|
| This compound | 0.65 | Single spot |
| Salicylic Acid | 0.45 | Secondary spot (impurity) |
Basic: How can researchers optimize TLC conditions for analyzing this compound in mixed formulations?
Answer:
- Plate Preparation : Use silica gel plates activated at 110°C for 30 minutes.
- Spotting : Dissolve samples in ethyl acetate (3–10 drops) and spot 2–3 times to concentrate the sample .
- Solvent System : Ethyl acetate:hexane (3:1) provides optimal separation of ASA, caffeine, and salicylic acid.
- Detection : UV light (254 nm) or iodine vapor to visualize non-UV-active compounds .
Methodological Tip : Pre-run the TLC chamber with solvent for 10 minutes to saturate the environment and reduce edge effects .
Advanced: What experimental design is recommended for evaluating this compound’s antiplatelet efficacy?
Answer:
- In Vitro Aggregation Assay :
- Blood Collection : Use citrate-anticoagulated whole blood from healthy volunteers.
- Treatment : Incubate blood with this compound (e.g., 75 mg daily for 5 days) .
- Stimulation : Induce aggregation with collagen (0.5–2.0 µg/mL) using a Chronolog 590-X impedance aggregometer.
- Parameters : Measure maximum amplitude (Ω), slope (Ω/min), and lag time (seconds) .
Q. Table 2: this compound’s Effect on Collagen-Induced Platelet Aggregation
| Collagen (µg/mL) | Max Amplitude (Ω) | Inhibition (%) | Sample Size (N) |
|---|---|---|---|
| 0.5 | 3.2 ± 1.1 | 80% | 6 |
| 2.0 | 9.8 ± 2.4 | 38% | 6 |
Statistical Consideration : Account for inter-individual variability by conducting power analysis (e.g., 80% power with α=0.05) to determine sample size for crossover studies .
Advanced: How should researchers address contradictions in this compound study outcomes?
Answer:
Systematic Review Framework :
- Inclusion Criteria : Restrict to RCTs, meta-analyses, and studies published in the last decade .
- Data Extraction : Use dual independent reviewers to minimize bias; resolve discrepancies via arbitration .
Contradiction Analysis :
- Dose Heterogeneity : Compare studies using low-dose (75 mg) vs. high-dose (≥325 mg) regimens.
- Population Stratification : Subgroup analysis by age, comorbidities (e.g., diabetes), or genetic factors (e.g., COX-1 polymorphisms) .
Example : A 2015 USPSTF review resolved contradictions in cardiovascular outcomes by stratifying results by bleeding risk and baseline ASCVD status .
Advanced: What methodologies ensure rigor in meta-analyses of this compound’s primary prevention benefits?
Answer:
- Search Strategy :
- Quality Assessment : Use the GRADE framework to evaluate risk of bias, inconsistency, and indirectness .
Q. Table 3: Key Steps in Meta-Analysis Workflow
| Step | Action |
|---|---|
| Literature Search | Multi-database search with iterative refinement |
| Data Extraction | Independent dual extraction with arbitration |
| Statistical Analysis | Fixed-effects or random-effects models |
| Sensitivity Analysis | Exclude high-risk-of-bias studies |
Advanced: How can researchers standardize cross-study comparisons of this compound’s pharmacokinetics?
Answer:
- ADME Profiling :
- Population Pharmacokinetics : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates like renal function .
Challenge : Address variability in bioavailability due to formulation differences (e.g., enteric-coated vs. immediate-release) .
Basic: What are common pitfalls in this compound synthesis, and how can they be mitigated?
Answer:
- Pitfall 1 : Incomplete esterification due to moisture.
Solution : Use anhydrous reagents and dry glassware . - Pitfall 2 : Low yield during recrystallization.
Solution : Optimize solvent ratios (e.g., ethanol:water 3:1) and cooling rate (-20°C for 24 hours) .
Quality Control : Validate purity via FT-IR (characteristic peaks at 1750 cm⁻¹ for ester carbonyl) .
Advanced: What ethical and methodological standards apply to preclinical studies of this compound?
Answer:
- In Vivo Models : Use species with human-like COX-1/COX-2 expression (e.g., primates) for translational relevance .
- Dose Translation : Apply allometric scaling (e.g., body surface area adjustment) from animal to human doses .
- Ethical Reporting : Adhere to ARRIVE guidelines for rigor and reproducibility, including randomization and blinding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
